2-(Benzylamino)-6-iodopyridin-3-ol
Description
2-(Benzylamino)-6-iodopyridin-3-ol is a pyridine derivative with a hydroxyl group at position 3, an iodine atom at position 6, and a benzylamino substituent at position 2. Its molecular formula is C₁₂H₁₁IN₂O, with a molar mass of 350.13 g/mol (calculated).
Properties
Molecular Formula |
C12H11IN2O |
|---|---|
Molecular Weight |
326.13 g/mol |
IUPAC Name |
2-(benzylamino)-6-iodopyridin-3-ol |
InChI |
InChI=1S/C12H11IN2O/c13-11-7-6-10(16)12(15-11)14-8-9-4-2-1-3-5-9/h1-7,16H,8H2,(H,14,15) |
InChI Key |
RYWCOCPJVOIRBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=N2)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-6-iodopyridin-3-ol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of iodine or iodinating agents, benzylamine, and appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-6-iodopyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction of the iodine atom can produce deiodinated pyridine derivatives.
Scientific Research Applications
2-(Benzylamino)-6-iodopyridin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-6-iodopyridin-3-ol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. The iodine atom and hydroxyl group may also contribute to the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridin-3-ol Family
The following pyridine derivatives share core structural similarities but differ in substituents, influencing their physicochemical and functional properties:
Table 1: Key Properties of Pyridin-3-ol Derivatives
Key Differences:
Molecular Weight and Solubility :
Functional Group Comparisons with Non-Pyridine Analogues
lists but-2-enamido derivatives with benzylamino substituents (e.g., 4-(Benzylamino)but-2-enamido). These compounds differ in core structure (linear vs. aromatic) but share the benzylamino group, which is associated with enhanced binding affinity in receptor-ligand interactions. However, the pyridine ring’s aromaticity in the target compound may confer distinct electronic properties compared to aliphatic systems.
Biological Activity
2-(Benzylamino)-6-iodopyridin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H12N2O
- Molecular Weight : 216.24 g/mol
- IUPAC Name : 2-(benzylamino)-6-iodopyridin-3-ol
Antimicrobial Activity
Research indicates that 2-(Benzylamino)-6-iodopyridin-3-ol exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study: Apoptosis Induction in HeLa Cells
- Experimental Setup : HeLa cells were treated with varying concentrations of 2-(Benzylamino)-6-iodopyridin-3-ol.
- Findings : Flow cytometry analysis indicated a significant increase in early and late apoptotic cells at concentrations above 10 µM.
The biological activity of 2-(Benzylamino)-6-iodopyridin-3-ol is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways, thus leading to enhanced apoptosis in cancer cells.
Synthesis and Structure-Activity Relationship (SAR)
Recent studies have focused on synthesizing derivatives of 2-(Benzylamino)-6-iodopyridin-3-ol to explore the structure-activity relationship (SAR). Variations in substituents on the benzylamine moiety have been shown to significantly affect both antimicrobial and anticancer activities.
| Derivative | Activity Profile |
|---|---|
| 2-(4-Chlorobenzylamino)-6-iodopyridin-3-ol | Enhanced anticancer activity |
| 2-(Phenylamino)-6-iodopyridin-3-ol | Moderate antimicrobial activity |
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